molecular formula C6H9NOS B6177632 (3-ethyl-1,2-oxazol-5-yl)methanethiol CAS No. 2763780-27-2

(3-ethyl-1,2-oxazol-5-yl)methanethiol

Cat. No.: B6177632
CAS No.: 2763780-27-2
M. Wt: 143.2
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Description

(3-ethyl-1,2-oxazol-5-yl)methanethiol is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with an ethyl group at position 3 and a methanethiol (-CH2SH) group at position 3. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties. The thiol (-SH) group enhances reactivity, enabling applications in drug synthesis, material science, and bioconjugation .

Molecular Formula: C6H9NOS Molecular Weight: 143.21 g/mol

Properties

CAS No.

2763780-27-2

Molecular Formula

C6H9NOS

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-1,2-oxazol-5-yl)methanethiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors containing the necessary functional groups. For example, the reaction of 3-ethyl-2-nitropropene with thiourea under acidic conditions can yield the desired oxazole derivative. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the correct formation of the oxazole ring.

Industrial Production Methods

Industrial production of (3-ethyl-1,2-oxazol-5-yl)methanethiol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-1,2-oxazol-5-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethyl group or the thiol group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(3-ethyl-1,2-oxazol-5-yl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (3-ethyl-1,2-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

Alkyl Substituents
Compound Name Substituent/R Group Molecular Formula Molecular Weight Key Properties/Applications References
(3-ethyl-1,2-oxazol-5-yl)methanethiol Ethyl C6H9NOS 143.21 g/mol Moderate lipophilicity; thiol reactivity enables disulfide formation .
(3-methoxy-1,2-oxazol-5-yl)methanethiol Methoxy C5H7NOS 129.18 g/mol Increased polarity due to electron-withdrawing methoxy group; improved solubility in polar solvents .
(5-methyl-1,2-oxazol-3-yl)methanethiol Methyl (position 5) C5H7NOS 129.18 g/mol Altered dipole moment due to methyl substitution at position 5; potential for distinct biological interactions .
(3-tert-butyl-1,2-oxazol-5-yl)methanethiol tert-butyl C8H13NOS 171.26 g/mol Enhanced steric hindrance and lipophilicity; suitable for hydrophobic environments .
  • Key Insights :
    • Ethyl vs. tert-butyl : The tert-butyl group increases steric bulk, reducing reactivity but improving metabolic stability in drug candidates .
    • Positional Isomerism : Substitution at position 3 (ethyl) vs. position 5 (methyl) alters electronic distribution, affecting binding affinity in target proteins .
Functional Group Replacements
Compound Name Functional Group Molecular Formula Molecular Weight Key Properties/Applications References
(3-ethyl-1,2-oxazol-5-yl)methanethiol Thiol (-SH) C6H9NOS 143.21 g/mol Reactive thiol for conjugation or redox chemistry .
(3-ethyl-1,2-oxazol-5-yl)methanamine Amine (-NH2) C6H10N2O 126.16 g/mol Basic amine enables salt formation; hydrogen-bond donor in catalysis .
Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate Ester (-COOCH3) C9H13NO3S 215.27 g/mol Ester group enhances stability; prodrug potential .
  • Key Insights :
    • Thiol vs. Amine : The thiol group’s higher nucleophilicity facilitates crosslinking, while the amine’s basicity supports pH-dependent solubility .
    • Ester Derivatives : The ester group masks the thiol’s reactivity, enabling controlled release in drug delivery systems .

Physicochemical and Reactivity Comparisons

  • Lipophilicity :

    • tert-butyl substitution increases logP (lipophilicity), favoring membrane permeability .
    • Methoxy substitution reduces logP, improving aqueous solubility .
  • Reactivity :

    • Thiols undergo oxidation to disulfides or alkylation, critical in drug conjugation .
    • Amines participate in Schiff base formation or acid-base reactions .

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